2-(2-Amino-2-adamantyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride is a synthetic compound belonging to the adamantane class of compounds. Adamantane derivatives are known for their unique cage-like structure, which imparts remarkable stability and lipophilicity. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with haloacetic acid derivatives under basic conditions, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects such as antiviral activity or neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride stands out due to its specific structural modifications, which enhance its stability and solubility compared to other adamantane derivatives. These properties make it a valuable compound for various scientific and medical applications .
Properties
IUPAC Name |
2-(2-amino-2-adamantyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJVFHXWUIXRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.